Silodosin-d4 β-D-Glucuronide Sodium Salt
Description
Significance of Drug Metabolism and Conjugation Pathways in Pharmaceutical Research
Drug metabolism is the biochemical process by which the body alters drugs, converting them into new compounds called metabolites. primescholars.comwikipedia.org This process is fundamental to pharmacokinetics—the study of a drug's absorption, distribution, metabolism, and excretion (ADME). primescholars.commoravek.com The liver is the primary site for these transformations, which are broadly categorized into two phases. primescholars.comwikipedia.org
Phase I reactions introduce or expose functional groups on the drug molecule, often through oxidation, reduction, or hydrolysis. primescholars.comwikipedia.org These changes typically make the drug more chemically reactive and polar. openaccessjournals.com Following Phase I, or sometimes acting directly on the parent drug, Phase II metabolism involves conjugation pathways. primescholars.comopenaccessjournals.com In these reactions, an endogenous molecule is attached to the drug or its Phase I metabolite. wikipedia.org This process, which includes glucuronidation, sulfation, and glutathione (B108866) conjugation, significantly increases the water solubility of the compound, which facilitates its elimination from the body through urine or bile. primescholars.comopenaccessjournals.com
Understanding these pathways is crucial in pharmaceutical research for several reasons:
Determining Duration of Action: The rate of metabolism dictates the duration and intensity of a drug's effect. wikipedia.org
Predicting Efficacy and Safety: The metabolic profile helps determine a drug's efficacy and potential for toxicity. openaccessjournals.comcfpie.com Improper metabolism can lead to the accumulation of the drug or the formation of toxic metabolites. cfpie.com
Assessing Drug-Drug Interactions: Many drugs can inhibit or induce the enzymes responsible for metabolism (like Cytochrome P450 enzymes), leading to potentially hazardous interactions with other medications. openaccessjournals.com
Glucuronidation is the most common Phase II reaction, estimated to be involved in the metabolism of 40-70% of drugs. nih.govresearchgate.net It is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov
Role of Glucuronide Metabolites in Pharmacological and Toxicological Research
While conjugation reactions like glucuronidation are generally considered detoxification pathways that render compounds inactive and facilitate their excretion, this is not always the case. rsc.orgresearchgate.net The resulting glucuronide metabolites can have their own distinct pharmacological or toxicological profiles, making their study essential.
From a toxicological perspective, certain classes of glucuronides, particularly acyl glucuronides (formed from drugs containing carboxylic acid groups), have drawn significant research interest. nih.govresearchgate.net These metabolites can be chemically reactive and unstable. nih.govresearchgate.net They can undergo rearrangement reactions and have been shown to bind irreversibly to proteins, which is a mechanism hypothesized to contribute to immune-mediated drug toxicity. nih.govresearchgate.net While direct evidence of in vivo toxicity is often limited, the potential for acyl glucuronides to form protein adducts makes them a subject of scrutiny during drug safety assessments. researchgate.netnih.gov
Importance of Stable Isotope Labeled Compounds in Drug Metabolism and Bioanalytical Studies
Stable isotope labeling is a powerful technique in pharmaceutical research that involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are indispensable tools for studying drug metabolism and for bioanalysis. researchgate.net
The key advantages of using stable isotope-labeled compounds include:
Metabolite Identification: When a drug labeled with a stable isotope is administered in preclinical studies, its metabolites can be easily distinguished from endogenous compounds in complex biological samples like plasma or urine using mass spectrometry.
Quantitative Analysis: A stable isotope-labeled version of an analyte is the ideal internal standard for quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes and experiences similar ionization effects, correcting for variations in sample preparation and analysis. This allows for highly accurate and precise quantification of the drug or its metabolites.
Mechanistic Studies: The use of deuterium can help elucidate reaction mechanisms through the study of the kinetic isotope effect. symeres.com
Safety in Human Studies: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive and can be used safely in clinical studies, including "first-in-human" trials, to investigate a drug's ADME properties. researchgate.netmusechem.com
Deuterium-labeled compounds, such as Silodosin-d4 β-D-Glucuronide, are frequently used as internal standards in bioanalytical assays to ensure the highest level of accuracy when measuring the concentration of the actual metabolite in patient or study samples. symeres.com
Overview of Silodosin (B1681671) Metabolic Pathways and the Centrality of Glucuronidation
Silodosin undergoes extensive metabolism in the body through several pathways, including oxidation, dehydrogenation, and, most importantly, glucuronidation. nih.govnih.gov The primary enzyme systems involved are UDP-glucuronosyltransferases (specifically UGT2B7), alcohol and aldehyde dehydrogenases, and Cytochrome P450 3A4 (CYP3A4). nih.govfda.govdrugs.com
The two main metabolites of Silodosin found in human plasma are:
KMD-3293: This second major metabolite is formed via oxidation by alcohol and aldehyde dehydrogenases. fda.govdrugs.com It reaches plasma concentrations similar to the parent drug but is not considered to contribute significantly to the pharmacological activity. nih.gov
Given that the glucuronide conjugate KMD-3213G is the most abundant metabolite and is also pharmacologically active, its characterization and quantification are central to understanding the complete pharmacokinetic and pharmacodynamic profile of Silodosin. nih.govfda.gov
Pharmacokinetic Parameters of Silodosin and its Major Metabolites
This table presents the steady-state pharmacokinetic parameters following daily administration of 8 mg Silodosin in the target age population.
| Moiety | AUC₀₋₂₄ (ng·hr/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | T₁/₂ (hr) |
| Silodosin | 373.4 ± 164.94 | 61.6 ± 27.54 | 2.6 ± 0.90 | 13.3 ± 8.07 |
| KMD-3213G | 1660.5 ± 647.23 | 102.4 ± 36.51 | 5.5 ± 2.29 | 24.1 ± 16.62 |
| KMD-3293 | 373.0 ± 141.72 | 34.3 ± 12.58 | 4.1 ± 1.29 | 13.1 ± 7.10 |
| Data sourced from FDA clinical pharmacology reviews. fda.gov |
Academic Research Rationale and Scope for Silodosin-d4 β-D-Glucuronide Sodium Salt
This compound is not a compound intended for therapeutic use. Instead, it is a high-purity, stable isotope-labeled chemical standard synthesized exclusively for research and bioanalytical applications.
The primary rationale for its use is to serve as an internal standard in quantitative bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate measurement of the active metabolite KMD-3213G (Silodosin Glucuronide) in biological matrices like blood plasma, serum, or urine is essential for comprehensive pharmacokinetic studies of Silodosin.
The research scope and applications for this compound include:
Pharmacokinetic (PK) Studies: Enabling precise quantification of the major active metabolite, KMD-3213G, to build accurate pharmacokinetic models. This helps researchers understand the formation, distribution, and elimination of the metabolite.
Drug-Drug Interaction Studies: Accurately measuring how co-administered drugs that inhibit or induce UGT2B7 (e.g., fluconazole, valproic acid) affect the levels of Silodosin Glucuronide. nih.gov
Metabolite Profiling: Serving as a definitive reference standard to confirm the identity of the glucuronide metabolite peak in complex chromatograms from biological samples.
Clinical Trials: Used in clinical laboratories to reliably measure KMD-3213G concentrations in trial participants, ensuring data consistency and accuracy across different sites and studies.
The incorporation of four deuterium atoms ("d4") gives the molecule a mass shift of +4 Da compared to the endogenous metabolite. This mass difference allows a mass spectrometer to differentiate between the internal standard and the analyte, while their nearly identical physicochemical properties ensure they behave similarly during sample extraction and analysis. The sodium salt form enhances the compound's solubility and stability in the aqueous solutions used for these laboratory procedures.
Properties
Molecular Formula |
C₃₁H₃₅D₄F₃N₃NaO₁₀ |
|---|---|
Molecular Weight |
697.67 |
Synonyms |
3-[7-(Aminocarbonyl)-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl-d4 β-D-Glucopyranosiduronic Acid Monosodium Salt |
Origin of Product |
United States |
Synthetic Methodologies and Spectroscopic Characterization for Silodosin D4 β D Glucuronide Sodium Salt
Strategies for Regioselective Glucuronide Conjugation Synthesis
Glucuronidation is a primary phase II metabolic pathway that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble for excretion. nih.gov The synthesis of glucuronide metabolites, such as Silodosin-d4 β-D-Glucuronide, is essential for their use as analytical standards in metabolic studies. mdpi.com Achieving regioselectivity—the precise attachment of the glucuronic acid moiety to a specific functional group on the parent molecule—is a central challenge in their chemical synthesis.
Chemical Glycosylation Approaches for Nitrogen-Containing Compounds
Chemical glycosylation is the process of attaching a carbohydrate to another molecule. wikipedia.org For nitrogen-containing compounds like Silodosin (B1681671), both N- and O-glycosidic bonds are theoretically possible. N-glucuronidation can occur on various nitrogen-containing rings and aliphatic amines. nih.govhyphadiscovery.com However, Silodosin-d4 β-D-Glucuronide is an O-glucuronide, a major metabolite formed in vivo by the UGT2B7 enzyme. caymanchem.com
The synthesis of O-glucuronides typically involves the reaction of a nucleophilic hydroxyl group on the aglycone (the non-sugar part, in this case, Silodosin-d4) with an electrophilic glucuronic acid donor. youtube.com Common strategies employ a protected form of glucuronic acid to prevent unwanted side reactions. A widely used method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide donor, such as an acetylated glucosyluronate bromide, often promoted by a silver or mercury salt. mdpi.comnih.gov An alternative and often milder approach uses glycosyl trichloroacetimidate (B1259523) donors activated by a Lewis acid. youtube.com In a typical synthesis, the hydroxyl group on the propyl chain of the Silodosin-d4 core would act as the nucleophile, attacking the anomeric carbon of the activated and protected glucuronic acid donor.
| Parameter | Description |
| Target Compound | Silodosin-d4 β-D-Glucuronide Sodium Salt |
| CAS Number | Not Available clearsynth.comsussex-research.com |
| Molecular Formula | C₃₁H₃₅D₄F₃N₃NaO₁₀ clearsynth.com |
| Molecular Weight | ~697.67 g/mol clearsynth.com |
| Isotopic Label | Deuterium (B1214612) (D, ²H) |
| Metabolic Pathway | O-Glucuronidation (Phase II Metabolism) nih.govcaymanchem.com |
| Precursor Drug | Silodosin pharmaffiliates.com |
Challenges in O-Glycosylation and Solution Strategies
The chemical synthesis of O-glucuronides presents several challenges. A primary difficulty is achieving regioselectivity, especially if the aglycone possesses multiple hydroxyl groups or other nucleophilic sites. To overcome this, a common strategy involves the use of protecting groups to temporarily block all reactive sites except for the target hydroxyl group, directing the glycosylation to the desired position.
Another significant challenge is steric hindrance. Bulky substituents near the target hydroxyl group can impede the approach of the glucuronic acid donor, leading to low reaction yields. hyphadiscovery.com In such cases, alternative strategies may be required. One powerful solution is the use of enzymatic or microbial biotransformation. These methods can offer high stereo- and regioselectivity, mimicking the biological pathways and overcoming the limitations of purely chemical methods. hyphadiscovery.com For instance, if chemical synthesis of a sterically hindered tertiary alcohol proves difficult, specific microbial strains capable of performing the desired glucuronidation can be employed to produce the metabolite. hyphadiscovery.com The formation of by-products, such as orthoesters during the Koenigs-Knorr reaction, can also complicate purification and reduce the yield of the desired β-glucuronide. mdpi.com
Deuterium Isotopic Labeling Techniques for Pharmaceutical Compounds
Isotopic labeling involves incorporating stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule. This technique is invaluable in pharmaceutical research, particularly for creating internal standards for quantitative bioanalysis using mass spectrometry. researchgate.net
Integration of Deuterium into the Silodosin Core
Deuterium labeling replaces hydrogen atoms with their heavier, stable isotope, deuterium. musechem.com This substitution results in a molecule with a higher molecular weight that is easily distinguishable by mass spectrometry, while its chemical properties remain nearly identical to the unlabeled compound. This makes deuterated analogues, like Silodosin-d4, ideal internal standards for quantifying the parent drug and its metabolites in biological samples. researchgate.net
In this compound, the four deuterium atoms are located on the propyl chain attached to the nitrogen of the indoline (B122111) ring system. clearsynth.com The synthesis of this labeled core would typically involve a deuterated starting material. A plausible synthetic route would utilize a deuterated alkylating agent, such as a d4-labeled 1,3-dihalopropane, which is then reacted with the appropriate Silodosin intermediate to introduce the labeled propyl chain onto the indoline nitrogen. This labeled precursor is then carried forward to the final glucuronidation step.
Synthesis of the Deuterated β-D-Glucuronic Acid Moiety
In the synthesis of this specific labeled metabolite, the isotopic label is incorporated into the aglycone (Silodosin) rather than the glucuronic acid moiety. The glucuronic acid portion is typically derived from commercially available, non-deuterated D-glucuronic acid or its lactone. wikipedia.org This starting material is then chemically modified with protecting groups (e.g., acetyl groups) and activated at the anomeric position to create a suitable glycosyl donor for the conjugation reaction. nih.gov While methods for synthesizing deuterated carbohydrates exist, for the purpose of creating an internal standard for a drug metabolite, labeling the aglycone is generally more synthetically straightforward and achieves the goal of creating a mass-shifted analogue.
Purification and Isolation Methodologies for Glucuronide Sodium Salts
The purification of glucuronide conjugates from a chemical reaction mixture is a critical and often challenging step. Glucuronides are significantly more polar and water-soluble than their parent aglycones, a property that is central to their biological function but requires specific purification techniques. nih.govhyphadiscovery.com
The primary method for isolating and purifying glucuronides is high-performance liquid chromatography (HPLC), particularly in a reversed-phase setup (RP-HPLC). nih.gov This technique separates compounds based on their polarity. The crude reaction mixture is injected into the HPLC system, and a gradient of solvents (typically water and a more non-polar organic solvent like acetonitrile (B52724) or methanol) is used to elute the components. researchgate.net The highly polar glucuronide conjugate will elute at a different time than the less polar starting materials and byproducts. Fractions are collected and analyzed, often using liquid chromatography-mass spectrometry (LC-MS), to identify those containing the pure desired product. researchgate.net
Once the purified glucuronic acid conjugate is obtained in its acidic form, it is converted to the corresponding sodium salt for improved stability and handling. This can be achieved by several methods. One approach is to carefully neutralize the purified acid with a stoichiometric amount of a sodium base, such as sodium bicarbonate or sodium hydroxide, followed by lyophilization (freeze-drying) to obtain the solid salt. Another method involves using ion-exchange chromatography, where the purified glucuronic acid is passed through a column containing a resin in the sodium form, effectively exchanging the acidic proton for a sodium ion. nih.gov The final product is a purified solid, this compound, ready for use as an analytical standard. sigmaaldrich.com
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
The comprehensive analysis of this compound relies on a combination of high-resolution spectroscopic and chromatographic techniques. These methods provide orthogonal data, ensuring a complete and accurate profile of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of complex molecules. For this compound, NMR is used to verify two critical structural features: the correct attachment of the glucuronide moiety and the successful incorporation of deuterium atoms.
The confirmation of the glucuronide linkage is achieved through a suite of 1D and 2D NMR experiments. In ¹H NMR, the chemical shift and coupling constant of the anomeric proton (H-1') of the glucuronic acid moiety are diagnostic. A large coupling constant (typically > 7 Hz) for this proton confirms the β-configuration of the glycosidic bond. Further confirmation is obtained from ¹³C NMR, where the chemical shift of the anomeric carbon (C-1') is characteristic of a glucuronide. To unequivocally establish the point of attachment, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HMBC experiment would show a correlation between the anomeric proton (H-1') of the glucuronide and the specific carbon atom on the silodosin propyl chain to which it is attached, confirming the O-glucuronide structure. nih.govresearchgate.net
Confirming the incorporation of the four deuterium atoms is accomplished by comparing the ¹H and ²H (Deuterium) NMR spectra. In the ¹H NMR spectrum, the signals corresponding to the protons at the deuterated positions will be absent or significantly diminished. Conversely, the ²H NMR spectrum will show distinct signals at the chemical shifts corresponding to the sites of deuteration. researchgate.net This provides direct evidence of successful and site-specific labeling. The use of ²H NMR is particularly advantageous for highly deuterated compounds where residual proton signals in ¹H NMR may be too weak for accurate assessment. nih.gov
Table 1: Illustrative NMR Data for Structural Confirmation This table presents expected NMR signals for confirming key structural features of this compound. Actual chemical shifts may vary based on solvent and experimental conditions.
| Nucleus | Key Atom(s) | Expected Chemical Shift (ppm) | Purpose of Observation |
| ¹H | Glucuronide Anomeric Proton (H-1') | ~4.5 - 5.5 | Confirms β-linkage (large J-coupling) and connectivity via 2D NMR. |
| ¹³C | Glucuronide Anomeric Carbon (C-1') | ~100 - 105 | Confirms glucuronide presence and anomeric configuration. |
| ¹³C | Silodosin Propyl Carbon (at linkage) | ~65 - 75 | Confirms the site of glucuronidation via HMBC correlation to H-1'. |
| ¹H | Positions of Deuteration | Absent/Reduced Signal | Confirms successful incorporation of deuterium. |
| ²H | Positions of Deuteration | Present | Directly observes and confirms the location of deuterium atoms. researchgate.netnih.gov |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the elemental composition and assessing the isotopic purity of deuterated standards. rsc.org Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.govmdpi.com
For this compound, the expected molecular formula is C₃₁H₃₅D₄F₃N₃NaO₁₀. HRMS analysis, often using electrospray ionization (ESI), would confirm the mass of the corresponding ion (e.g., [M+H]⁺ or [M-Na+2H]⁺) matches the theoretical calculated mass for this formula with high accuracy.
Furthermore, HRMS is the primary method for determining isotopic purity. nih.gov The analysis involves measuring the relative intensities of the ions corresponding to the different isotopologues (d₀, d₁, d₂, d₃, d₄, etc.). By examining the isotopic cluster and correcting for the natural abundance of ¹³C and other isotopes, the percentage of the d₄ species can be calculated precisely. researchgate.netresearchgate.net This ensures that the labeled standard has the desired level of deuterium incorporation and minimal contamination from unlabeled or partially labeled species.
Table 2: Example HRMS Data for Isotopic Purity Verification This table illustrates how HRMS data is used to verify the molecular formula and isotopic distribution for the [M+H]⁺ ion of this compound.
| Isotopologue | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) | Purpose |
| d₀ (C₃₁H₃₉F₃N₃O₁₀ + H)⁺ | 672.2535 | 672.2531 | -0.6 | < 0.1% | Assess level of unlabeled impurity. |
| d₄ (C₃₁H₃₅D₄F₃N₃O₁₀ + H)⁺ | 676.2786 | 676.2788 | +0.3 | > 98% | Confirm mass of target compound and quantify its abundance. nih.gov |
| d₄ + ¹³C₁ | 677.2819 | 677.2820 | +0.1 | ~34% (of d₄ peak) | Confirm isotopic pattern is consistent with the elemental formula. |
Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the gold standard for assessing the purity of pharmaceutical compounds. researchgate.netcore.ac.uk These techniques separate the main compound from any potential impurities, such as synthetic precursors, degradation products, or isomers.
For this compound, a reversed-phase HPLC method is typically employed. The method uses a C18 column and a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile or methanol) run in a gradient elution mode. nih.govresearchgate.net Detection is commonly performed using a UV detector set to an appropriate wavelength (e.g., 270 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govaustinpublishinggroup.com
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A validated method will demonstrate specificity, ensuring that all potential and known impurities are well-separated from the main analyte peak. jchr.org The results of this analysis confirm that the compound meets the high purity standards required for its use as an analytical standard.
Table 3: Representative Chromatographic Purity Data This table shows a hypothetical result from an HPLC purity analysis of a batch of this compound.
| Peak ID | Compound Identity | Retention Time (min) | Peak Area (%) | Status |
| 1 | Silodosin (unconjugated) | 4.8 | 0.08 | Impurity |
| 2 | Unknown Impurity | 5.5 | 0.05 | Impurity |
| 3 | Silodosin-d4 β-D-Glucuronide | 6.2 | 99.85 | Main Compound |
| 4 | Silodosin-d0-Glucuronide | 6.2 (co-eluting)* | < 0.02** | Impurity |
| 5 | Unknown Impurity | 7.1 | 0.02 | Impurity |
*Co-eluting impurities like the non-deuterated form are typically quantified by mass spectrometry. **Quantified by LC-MS analysis.
Enzymological and Mechanistic Investigations of Silodosin Glucuronidation
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms
Identifying the specific UGT isoforms responsible for a drug's metabolism is fundamental to understanding its disposition and potential for drug-drug interactions. nih.govnih.gov UGTs are a diverse family of enzymes, with major isoforms including UGT1A1, UGT1A6, UGT1A9, and UGT2B7, each exhibiting distinct substrate specificities. nih.govresearchgate.net
Research has conclusively identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the principal enzyme mediating the glucuronidation of silodosin (B1681671). nih.gov This isoform catalyzes the direct conjugation of glucuronic acid to the silodosin molecule, forming the main metabolite, a glucuronide conjugate referred to as KMD-3213G. nih.gov The high specificity of this pathway means that substances that inhibit UGT2B7, such as probenecid, valproic acid, and fluconazole, could potentially increase systemic exposure to silodosin. nih.gov
Table 1: Impact of UGT2B7 Genotype on Silodosin Pharmacokinetic Parameters This table illustrates the percentage change in key pharmacokinetic parameters for different UGT2B7 genotypes compared to the UGT2B71/1 (wild-type) reference group, based on findings from a study in healthy Chinese volunteers. nih.gov
| Genotype | Change in Terminal Half-life (t½) | Change in Area Under the Curve (AUC₀₋∞) |
| UGT2B71/2 | +27.1% | +37.9% |
| UGT2B72/2 | +22.7% | +25.2% |
The kinetic analysis of UGT-mediated reactions is essential for predicting a drug's metabolic rate and potential for saturation. nih.gov Glucuronidation is a bisubstrate reaction involving the drug (aglycone) and the cofactor, UDP-glucuronic acid (UDPGA). nih.gov To simplify in vitro kinetic modeling, UDPGA is typically supplied in excess, allowing the reaction to be analyzed using models like the Michaelis-Menten equation. nih.gov This analysis determines key parameters such as the Michaelis constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vₘₐₓ).
While specific Kₘ and Vₘₐₓ values for silodosin glucuronidation by UGT2B7 are not detailed in the provided context, the significant correlation between UGT2B7 genotype and pharmacokinetic parameters like AUC and half-life strongly indicates that variations in enzyme activity directly translate to clinically relevant differences in drug clearance. nih.gov Atypical kinetic profiles can sometimes be observed for UGT enzymes, which may necessitate more complex models to accurately describe the reaction. nih.gov
In Vitro Models for Glucuronidation Studies
A variety of in vitro systems are employed to study drug glucuronidation, each offering distinct advantages for mechanistic and kinetic investigations. aalto.finih.gov These models are crucial for reaction phenotyping (identifying the responsible enzymes) and assessing drug-drug interaction potential. nih.govnih.gov
To definitively identify the specific enzyme responsible for a metabolic pathway, recombinant UGT enzymes are used. nih.gov These are individual human UGT isoforms expressed in cell lines, allowing for the study of a single enzyme's activity in isolation. nih.govnih.gov For silodosin, incubation with a panel of recombinant UGTs would confirm the finding that UGT2B7 is the primary isoform responsible for its glucuronidation, while other isoforms show little to no activity. nih.gov
Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full spectrum of metabolic enzymes and cofactors within an intact cellular structure. nih.gov This allows for the investigation of integrated metabolic pathways, including the interplay between Phase I and Phase II reactions. nih.gov
The liver S9 fraction is another subcellular preparation that contains both microsomal and cytosolic enzymes, thus encompassing both Phase I (e.g., Cytochrome P450) and Phase II (e.g., UGTs, sulfotransferases) activities. nih.govnih.gov Metabolically, S9 fractions are often more representative of whole hepatocytes than microsomes alone, particularly for compounds that undergo multiple metabolic steps. nih.gov They are a cost-effective and high-throughput alternative to hepatocytes for screening metabolic stability. nih.gov
Inter-Species Comparison of Glucuronidation Activity
The rate and profile of drug glucuronidation can exhibit significant differences across species due to variations in the expression levels and catalytic activities of UGT isoforms. mdpi.com Therefore, inter-species comparisons using liver microsomes from humans, rats, mice, dogs, and monkeys are a critical component of preclinical drug development. mdpi.comnih.govnih.gov Such studies help in selecting the most appropriate animal model for predicting human pharmacokinetics and toxicology. nih.govresearchgate.net
For example, studies on other compounds have shown marked species-dependent differences. The glucuronidation of diclofenac (B195802) in liver microsomes was found to be slowest in rats and fastest in monkeys. mdpi.com In another example, the dog was identified as the animal model that most closely resembled humans for resveratrol (B1683913) glucuronidation. nih.gov These findings highlight that the choice of animal model must be carefully considered based on comparative metabolic data. While specific comparative data for silodosin is not provided, the table below for diclofenac illustrates the typical kinetic differences observed in such studies. mdpi.com
Table 2: Example of Inter-Species Differences in Liver Microsomal Glucuronidation Kinetics (Diclofenac) This table presents comparative kinetic data for the glucuronidation of diclofenac across different species, illustrating the variability commonly observed in inter-species studies. mdpi.com The intrinsic clearance (CLᵢₙₜ) is calculated as Vₘₐₓ/Kₘ.
| Species | Vₘₐₓ (nmol/min/mg) | Kₘ (µM) | CLᵢₙₜ (µL/min/mg) |
| Human | 6.66 | 45.4 | 146.7 |
| Monkey | 3.88 | 29.5 | 131.5 |
| Dog | 5.05 | 23.9 | 211.3 |
| Mouse | 7.22 | 87.7 | 82.3 |
| Rat | 0.83 | 64.9 | 12.8 |
Influence of Genetic Polymorphisms on UGT Enzyme Activity and Glucuronide Formation Variability
The process of glucuronidation, a key phase II metabolic pathway, is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. fda.gov Genetic variations within the genes encoding these enzymes can lead to significant interindividual differences in drug metabolism, affecting both the efficacy and safety of therapeutic agents. fda.govgenesight.com In the context of silodosin, its metabolism to the main metabolite, silodosin glucuronide, is primarily facilitated by the UGT2B7 enzyme. jst.go.jpnih.govcaymanchem.com Consequently, genetic polymorphisms in the UGT2B7 gene are of particular interest in understanding the variability in silodosin glucuronide formation.
Detailed Research Findings
A pivotal study investigating the impact of genetic polymorphisms on silodosin pharmacokinetics in a healthy Chinese volunteer cohort provided significant insights into the role of UGT2B7 variants. jst.go.jp This study examined several genes related to drug metabolism, including UGT2B7 and UGT1A8. jst.go.jp While no significant association was found for UGT1A8 polymorphisms, the research highlighted the crucial role of UGT2B7 in the observed variability of silodosin metabolism. jst.go.jpnih.gov
The study focused on the UGT2B7 genotypes 1/1 (wild type), 1/2, and 2/2. The findings demonstrated that individuals carrying the UGT2B7 1/2 and 2/2 genotypes exhibited altered pharmacokinetic parameters for silodosin compared to those with the 1/1 genotype. Specifically, subjects with the UGT2B7 1/2 and 2/2 genotypes had a longer terminal half-life (t1/2) and a larger area under the plasma concentration-time curve from time zero to infinity (AUC0–∞). jst.go.jp These findings indicate a slower metabolism of silodosin and consequently, an increased systemic exposure to the drug in individuals with these genetic variants. jst.go.jp
The data strongly suggest that the genetic makeup of the UGT2B7 enzyme is a key determinant in the rate and extent of silodosin glucuronidation, leading to notable differences in drug exposure among individuals. jst.go.jp
Data on UGT2B7 Polymorphisms and Silodosin Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of silodosin in relation to different UGT2B7 genotypes as observed in the aforementioned study. jst.go.jp
| UGT2B7 Genotype | Change in Terminal Half-life (t1/2) vs. 1/1 | Change in Area Under the Curve (AUC0–∞) vs. 1/1 | Implication for Silodosin Metabolism |
| 1/2 | 27.1% longer | 37.9% larger | Slower metabolism, increased exposure |
| 2/2 | 22.7% longer | 25.2% larger | Slower metabolism, increased exposure |
Advanced Bioanalytical Methodologies for Silodosin D4 β D Glucuronide Sodium Salt in Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assaystandfonline.comlongdom.orgresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the simultaneous quantification of silodosin (B1681671) and its glucuronide metabolite in various biological matrices, most notably human plasma. tandfonline.comresearchgate.net The development of these methods involves a multi-faceted optimization process to ensure sensitivity, selectivity, accuracy, and reproducibility. longdom.orgresearchgate.net Validated assays demonstrate linearity over a specific concentration range, with lower limits of quantification (LLOQ) typically reaching as low as 0.20 ng/mL for silodosin β-D-glucuronide. tandfonline.com
Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma and urine, thereby improving the accuracy and robustness of LC-MS/MS analysis. nih.govscispace.com For silodosin and its glucuronide metabolite, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. tandfonline.comresearchgate.net
Liquid-Liquid Extraction (LLE): This technique partitions the analytes between the aqueous sample and an immiscible organic solvent. For the extraction of silodosin and Silodosin β-D-Glucuronide from human plasma, a mixture of ethyl acetate (B1210297) and methyl tert-butyl ether has been successfully used. researchgate.netresearchgate.netnih.gov This approach has demonstrated high extraction recoveries, often ranging from 87.6% to 89.9% for the glucuronide metabolite. researchgate.netresearchgate.netnih.gov The choice of solvent is critical, and because glucuronides are highly polar, pH adjustment of the sample to acidic conditions is often necessary to neutralize the glucuronic acid moiety (pKa ~3.2) and facilitate its transfer into the organic phase. scispace.com
Solid-Phase Extraction (SPE): SPE has emerged as a robust and often automatable method for sample cleanup. tandfonline.comyoutube.com In this technique, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. youtube.com Interferences are washed away, and the purified analyte is then eluted with a different solvent. youtube.com For silodosin and its glucuronide, SPE has been validated for simultaneous quantification. tandfonline.comresearchgate.net Various sorbent chemistries can be used, including reversed-phase (e.g., C18), ion-exchange (e.g., SAX, SCX), and polymeric (e.g., HLB) phases, depending on the specific properties of the analytes and the matrix. rsc.orgnih.gov For instance, a study successfully used SPE for the extraction of silodosin and its glucuronide from human plasma before LC-MS/MS analysis. tandfonline.com
Chromatographic separation is essential for resolving the analyte and its internal standard from endogenous matrix components and potential isomers, preventing ion suppression in the mass spectrometer. tandfonline.com Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) systems are standard. scispace.com The optimization process involves selecting the appropriate stationary phase (column) and mobile phase composition to achieve symmetric peak shapes and short analysis times. tandfonline.com
Several C8 and C18 columns from various manufacturers have been successfully used for the separation of silodosin and its glucuronide metabolite. tandfonline.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) and/or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate or ammonium formate) to ensure efficient ionization and good peak shape. tandfonline.comnih.gov
Table 1: Examples of Chromatographic Conditions for Silodosin Glucuronide Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Cosmicsil Adze C18 (4.6 x 100 mm, 3 µm) tandfonline.comresearchgate.net | Symmetry C18 (50 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile, Methanol, 10 mM Ammonium Acetate Buffer (50:20:30, v/v/v) tandfonline.comresearchgate.net | 10 mM Ammonium Formate in water and Methanol:Acetonitrile (40:60, v/v) under gradient conditions nih.gov |
| Flow Rate | 1.0 mL/min tandfonline.comresearchgate.net | Not Specified |
| Run Time | 4.0 minutes tandfonline.comresearchgate.net | 6.0 minutes nih.gov |
Tandem mass spectrometry provides exceptional selectivity and sensitivity for quantification. The most common ionization technique for this application is electrospray ionization (ESI), typically operated in the positive ion mode, which yields a strong response for silodosin and its metabolites. tandfonline.comnih.gov
Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode. tandfonline.com In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. This process is highly specific, as the combination of precursor and product ion masses is unique to the target analyte. For Silodosin-d4 β-D-Glucuronide Sodium Salt, the mass difference from the unlabeled analyte, due to the four deuterium (B1214612) atoms, allows the mass spectrometer to distinguish between the internal standard and the analyte. tandfonline.com
Table 2: MRM Transitions for Silodosin Metabolites and their Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Silodosin | 496.50 | 261.10 | tandfonline.com |
| Silodosin β-D-Glucuronide | 672.50 | 244.10 | tandfonline.com |
| Silodosin-d4 (Internal Standard) | 500.50 | 261.10 | tandfonline.com |
| Silodosin-d4 β-D-Glucuronide (Internal Standard) | 676.50 | 244.10 | tandfonline.com |
Application of this compound as a Stable Isotope Internal Standardtandfonline.com
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis. tandfonline.comnih.gov this compound is the ideal internal standard for the quantification of Silodosin β-D-Glucuronide because its physical and chemical properties are nearly identical to the analyte. waters.com
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components of the biological sample that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. tandfonline.comwaters.com
A SIL-IS like Silodosin-d4 β-D-Glucuronide co-elutes with the unlabeled analyte and experiences the same degree of matrix effect and extraction inefficiency. waters.comthermofisher.com By calculating the peak area ratio of the analyte to the SIL-IS, any variations caused by sample preparation or matrix effects are effectively canceled out. thermofisher.com This normalization is crucial for correcting inter-individual variability in patient samples and ensuring high quantitative accuracy and precision. nih.gov Studies on silodosin have demonstrated that the use of its deuterated analogs as internal standards results in highly consistent IS-normalized matrix factors, typically ranging from 0.962 to 1.023, which indicates excellent mitigation of matrix effects. researchgate.netnih.gov
Isotopic Dilution Mass Spectrometry (IDMS) is a definitive quantitative method that relies on altering the natural isotopic composition of the analyte in a sample. osti.govacs.org The principle involves adding a precisely known amount of a "spike," which is the isotopically enriched internal standard (e.g., Silodosin-d4 β-D-Glucuronide), to a known amount of the sample containing the analyte of interest (e.g., Silodosin β-D-Glucuronide). osti.gov
After the spike is added and thoroughly mixed with the sample, the mixture is processed and analyzed by a mass spectrometer. osti.gov The instrument measures the ratio of the signal from the natural analyte to the signal from the labeled internal standard. osti.gov Since the amount of added internal standard is known, the unknown concentration of the natural analyte in the original sample can be calculated with high precision and accuracy from this measured ratio. sigmaaldrich.com A key advantage of IDMS is that a complete recovery of the analyte from the sample matrix is not required for accurate quantification, as long as the analyte and the internal standard behave identically and the isotopic ratio can be measured precisely.
Validation of Research Bioanalytical Methods: Linearity, Accuracy, Precision, and Stability
The validation of bioanalytical methods is fundamental to ensure the reliability and reproducibility of quantitative data in research. For "this compound," which primarily serves as a deuterated internal standard in pharmacokinetic studies of silodosin, the validation parameters of the analytical method used for the non-labeled analyte, silodosin β-D-glucuronide, are of paramount importance. These validation exercises establish the performance characteristics of the assay. Key parameters, as stipulated by regulatory guidelines, include linearity, accuracy, precision, and stability. resolian.comlongdom.orgresearchgate.net
Linearity: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. longdom.org For the simultaneous determination of silodosin and its active glucuronide metabolite, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated. In these assays, a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
One such method demonstrated good linearity for both silodosin and its glucuronide metabolite (KMD-3213G) over a concentration range of 0.10 to 80.0 ng/mL in human plasma. nih.gov Another study reported a linear range of 4.121 ng/mL to 302.836 ng/mL for silodosin β-D-glucuronide. longdom.orgresearchgate.net The correlation coefficient (r²) for these calibration curves is consistently expected to be greater than 0.99, indicating a strong linear relationship. longdom.org
Interactive Data Table: Linearity of Bioanalytical Methods for Silodosin Glucuronide
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Source |
|---|---|---|---|
| Silodosin β-d-glucuronide (KMD-3213G) | 0.10 - 80.0 | > 0.99 | nih.gov |
| Silodosin β-D-Glucuronide | 4.121 - 302.836 | > 0.99 | longdom.orgresearchgate.net |
Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. resolian.com Precision is typically expressed as the relative standard deviation (%RSD) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. researchgate.net
In a validated LC-MS/MS method for silodosin and its glucuronide metabolite, the intra- and inter-day precision was reported to be between 3.2–7.2% and 2.0–7.5%, respectively. researchgate.net Another study assessing silodosin and silodosin β-D-glucuronide reported a precision with a %RSD of 4.61% and an accuracy of 91%. bepls.com For a method to be considered accurate, the mean value should be within ±15% of the actual value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%. nih.gov
Interactive Data Table: Accuracy and Precision Data for Silodosin Metabolite Analysis
| Validation Parameter | Silodosin | Silodosin β-D-Glucuronide | Acceptance Criteria (%) | Source |
|---|---|---|---|---|
| Intra-day Precision (%RSD) | 3.2 - 7.2 | Not specified | ≤ 15 | researchgate.net |
| Inter-day Precision (%RSD) | 2.0 - 7.5 | Not specified | ≤ 15 | researchgate.net |
| Overall Precision (%RSD) | Not specified | 4.61 | ≤ 15 | bepls.com |
| Accuracy (%) | Not specified | 91 | 85 - 115 | bepls.com |
Stability: Stability evaluations are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. resolian.com This involves subjecting the analyte in a biological matrix to various conditions that it might encounter during the study. For silodosin and its glucuronide metabolite, stability has been assessed under different storage conditions. nih.gov The stability of acyl glucuronides, a class to which silodosin glucuronide belongs, can be challenging due to potential hydrolysis back to the parent drug. nih.gov Therefore, careful sample handling, such as immediate stabilization after collection, is often necessary to ensure accurate quantification. nih.gov Studies have confirmed the stability of silodosin and its glucuronide metabolite in human plasma under conditions relevant to sample handling, storage, and processing. nih.gov
Complementary Analytical Techniques for Metabolite Profiling: UHPLC-QTOF-MS/MS
While LC-MS/MS is the gold standard for quantitative bioanalysis, other advanced techniques are invaluable for qualitative and semi-quantitative metabolite profiling. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a powerful tool for identifying and structurally elucidating metabolites in complex biological matrices. nih.gov
A study utilizing UHPLC-QTOF-MS/MS was conducted to investigate the metabolic fate of silodosin in rats. nih.gov Samples of urine, feces, and plasma were analyzed following oral administration of the drug. This high-resolution mass spectrometry approach allowed for the identification of numerous previously uncharacterized metabolites. researchgate.netnih.gov
The key advantages of UHPLC-QTOF-MS/MS in this context are:
High Mass Accuracy: It provides very precise mass measurements, which aids in determining the elemental composition of metabolites. researchgate.net
High Resolution: It can distinguish between compounds with very similar masses, which is crucial in complex biological samples.
MS/MS Fragmentation: It allows for the structural elucidation of metabolites by analyzing their fragmentation patterns. nih.gov
In the investigation of silodosin metabolism, a total of 13 phase I and six phase II metabolites were identified in rat urine. nih.gov The identified phase II metabolites included glucuronide conjugates. researchgate.net The fragmentation patterns observed in the MS/MS spectra, combined with the high-resolution mass data, were instrumental in confirming the structures of these metabolites. nih.gov This comprehensive metabolite map is essential for a complete understanding of the drug's disposition and can inform which metabolites, like silodosin β-D-glucuronide, should be quantified in subsequent pharmacokinetic studies.
Mechanistic Pharmacokinetic Investigations of Silodosin D4 β D Glucuronide Sodium Salt in Preclinical Models and in Vitro Systems
Absorption and Distribution Mechanisms of Glucuronide Metabolites in Animal Models
Investigations into the pharmacokinetics of silodosin (B1681671) in preclinical animal models, such as rats and dogs, reveal significant species differences compared to humans, particularly concerning glucuronide metabolites. nih.govresearchgate.net Following oral administration of radiolabeled silodosin to male rats, radioactivity was observed to be rapidly and widely distributed to most tissues. nih.govresearchgate.net The highest concentrations of radioactivity, outside of the gastrointestinal tract, were found in the liver and kidneys, which are key organs for metabolism and excretion. nih.govresearchgate.net Conversely, only low concentrations were detected in brain tissues. nih.govresearchgate.net
A crucial finding in these preclinical models is that glucuronide conjugates of silodosin were not detected in the plasma of rats or dogs. nih.govresearchgate.net This contrasts sharply with human plasma, where the glucuronide conjugate is a major metabolite. nih.govresearchgate.net The apparent volume of distribution for the parent compound, silodosin, was found to exceed the total body water volume in rats and dogs, indicating extensive tissue distribution. nih.govresearchgate.net In vitro plasma protein binding of silodosin was approximately 80% in rats and dogs. nih.govresearchgate.net The distribution of the parent compound is also influenced by its nature as a substrate for P-glycoprotein, a key efflux transporter. nih.govresearchgate.net While direct studies on the absorption and distribution mechanisms of the glucuronide metabolite in these specific animal models are limited by its low to non-existent plasma levels, the high concentration of radioactivity in the liver and kidney suggests these organs are principal sites for the handling of silodosin and its metabolites. nih.govresearchgate.net
Elimination and Excretion Pathways of Conjugated Metabolites
The elimination of silodosin in humans is characterized by extensive metabolism, with glucuronidation being a primary pathway. nih.govnih.govabbvie.ca The main metabolite is a glucuronide conjugate, known as KMD-3213G, which is formed through the direct conjugation of silodosin. nih.govnih.govabbvie.ca This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.govnih.govdrugbank.com
This conjugated metabolite, KMD-3213G, is significant not only for its abundance but also for its pharmacokinetic profile. It has an extended half-life of approximately 24 hours, considerably longer than the parent compound's half-life of about 13.3 hours. nih.govabbvie.cadrugbank.comnih.gov Consequently, the plasma exposure of KMD-3213G, as measured by the area under the curve (AUC), is approximately four times greater than that of silodosin itself. nih.govnih.govabbvie.ca
Studies using radiolabeled silodosin have elucidated the excretion pathways. Following oral administration in humans, the recovery of radioactivity after 10 days was approximately 33.5% in the urine and 54.9% in the feces. abbvie.cadrugbank.comnih.gov This indicates that both renal and fecal routes are important for the excretion of silodosin and its metabolites, with fecal excretion being the predominant pathway. abbvie.cadrugbank.comnih.gov A similar predominance of fecal excretion was also observed in preclinical studies with rats and dogs. nih.govresearchgate.net
Table 1: Pharmacokinetic Parameters of Silodosin and its Glucuronide Metabolite (KMD-3213G) in Humans
| Parameter | Silodosin | KMD-3213G |
| Elimination Half-life (t½) | ~13.3 hours abbvie.cadrugbank.comnih.gov | ~24 hours nih.govdrugbank.comnih.gov |
| Plasma Exposure (AUC) | Baseline | ~4 times greater than Silodosin nih.govnih.govabbvie.ca |
| Primary Metabolizing Enzyme | CYP3A4, ADH/ALDH | UGT2B7 nih.govnih.govnih.gov |
Table 2: Excretion of Radioactivity Following Oral Administration of ¹⁴C-labeled Silodosin in Humans
| Excretion Route | Percentage of Recovered Radioactivity |
| Urine | ~33.5% abbvie.cadrugbank.comnih.gov |
| Feces | ~54.9% abbvie.cadrugbank.comnih.gov |
In Vitro-In Vivo Extrapolation (IVIVE) Modeling for Glucuronidation Clearance
In vitro-in vivo extrapolation (IVIVE) for clearance mediated by UDP-glucuronosyltransferases (UGTs) presents unique challenges compared to oxidative metabolism. nih.gov Glucuronidation is a critical clearance pathway for many drugs, and the UGT enzymes are primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the kidney and intestines. nih.govnih.govxenotech.com The active site of these enzymes faces the luminal space of the endoplasmic reticulum, creating potential diffusional barriers for substrates and the resulting glucuronide products. nih.gov
This topology contributes to a phenomenon known as latency in in vitro systems like human liver microsomes (HLM), where the full enzymatic activity is only revealed in the presence of detergents or pore-forming agents. nih.gov Even with such activation, clearance values derived from microsomes often underestimate the actual in vivo UGT-mediated clearance, suggesting other factors are at play. nih.gov For this reason, in vitro systems such as cultured hepatocytes are considered more promising for accurately predicting human clearance, as they maintain more of the cellular architecture, including transport processes. nih.gov
For silodosin, the primary enzyme responsible for forming the main circulating metabolite, KMD-3213G, is UGT2B7. nih.govnih.govdrugbank.com Therefore, any IVIVE modeling for silodosin's glucuronidation clearance must accurately account for the activity of this specific enzyme. Studies aiming to determine scaling factors for renal glucuronidation have highlighted the importance of enzymes like UGT1A9 and UGT2B7 in the kidney, suggesting that extrahepatic metabolism can significantly contribute to total clearance. nih.gov The complexities of UGT enzyme kinetics, including potential substrate overlap and the influence of genetic polymorphisms in enzymes like UGT2B7, further complicate the direct extrapolation from in vitro data to in vivo outcomes. nih.govnih.gov
Investigational Pharmacodynamics of Active Glucuronide Metabolites in Receptor Binding Studies
Silodosin functions as a selective antagonist of alpha-1A adrenergic receptors, which are prevalent in the prostate, bladder base, and prostatic urethra. nih.govabbvie.cawikipedia.org The main metabolite of silodosin, the glucuronide conjugate KMD-3213G, is not an inert byproduct; in vitro studies have confirmed that it is an active metabolite. nih.govnih.govabbvie.cacaymanchem.com
Receptor binding studies have been conducted to quantify the pharmacodynamic activity of this metabolite. The results show that silodosin glucuronide (KMD-3213G) also has an affinity for the alpha-1A adrenergic receptor, although its potency is reduced compared to the parent compound. wikipedia.org Specifically, the binding affinity of KMD-3213G for the α1A receptor is approximately one-eighth that of silodosin. wikipedia.org
Table 3: Comparative Receptor Binding Affinity
| Compound | Target Receptor | Relative Binding Affinity |
| Silodosin | Alpha-1A Adrenergic Receptor | 1 (Reference) |
| KMD-3213G (Silodosin Glucuronide) | Alpha-1A Adrenergic Receptor | 1/8th of Silodosin wikipedia.org |
Applications of Silodosin D4 β D Glucuronide Sodium Salt in Contemporary Drug Metabolism Research
Development of Quantitative Bioanalytical Methods for Parent Drug and Metabolite
One of the most critical applications of Silodosin-d4 β-D-Glucuronide Sodium Salt is in the development and validation of quantitative bioanalytical methods. These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for accurately measuring the concentrations of the parent drug, silodosin (B1681671), and its primary active metabolite, silodosin β-D-glucuronide, in biological matrices such as plasma and urine. chromatoscientific.comtga.gov.aunih.govacs.org
In such assays, a stable isotope-labeled version of the analyte serves as an ideal internal standard (IS). ucla.edunih.gov this compound, when used as an IS for the quantification of the non-labeled silodosin β-D-glucuronide, offers significant advantages over using a different chemical entity. Because it is chemically almost identical to the analyte of interest—differing only in the presence of four deuterium (B1214612) atoms—it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. synzeal.comresearchgate.net This co-elution and similar ionization response allow for precise correction of variations in sample recovery and matrix effects, which can suppress or enhance the analyte signal, leading to more accurate and reliable quantification. nih.gov
The development of robust bioanalytical methods is a prerequisite for pharmacokinetic studies. The use of deuterated standards like Silodosin-d4 and its glucuronide counterpart ensures that the data generated from these studies are of high quality, which is crucial for regulatory submissions. synzeal.com
Table 1: Representative Parameters for a Bioanalytical LC-MS/MS Method
| Parameter | Typical Value/Condition |
|---|---|
| Analyte | Silodosin & Silodosin β-D-Glucuronide |
| Internal Standard | Silodosin-d4 & Silodosin-d4 β-D-Glucuronide |
| Biological Matrix | Human Plasma |
| Extraction Technique | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Chromatographic Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Ammonium (B1175870) Formate Buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Linearity Range | ~0.1 - 100 ng/mL |
Elucidation of Novel Glucuronidation Sites and Pathways
Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of drugs by making them more water-soluble. acs.orgnih.govnih.gov While the primary glucuronidation site of silodosin is known, the use of stable isotope-labeled compounds can aid in the discovery and confirmation of metabolic pathways, including any minor or novel glucuronidation sites. acs.orgyoutube.com
By administering the parent drug (silodosin) to in vitro systems (such as human liver microsomes) or in vivo models, researchers can track the formation of metabolites. The resulting metabolic profile can be complex. The presence of this compound as a reference compound allows for the unequivocal identification of the corresponding metabolite in complex biological samples. Its known mass and fragmentation pattern in MS/MS analysis serve as a definitive signature.
Furthermore, techniques like hydrogen-deuterium exchange combined with mass spectrometry can be employed. nih.gov In such experiments, the number of exchangeable protons on a metabolite can be determined, which helps in confirming the presence of a glucuronic acid moiety and elucidating the structure of the metabolite. The availability of a synthetic deuterated glucuronide standard is invaluable for validating these findings and distinguishing between different isomers that may be formed. The chemical synthesis of silodosin's deuterated glucuronide counterpart has been a subject of research to aid in these very applications. nih.gov
Tracing Metabolic Fluxes in In Vitro and Ex Vivo Systems
Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system, providing a dynamic view of metabolic pathways. nih.govsynzeal.comresearchgate.net Stable isotope tracers are central to these studies. ucla.edunih.gov While often associated with endogenous metabolic pathways, the principles can be applied to xenobiotic metabolism.
By using a labeled form of the metabolite, its fate can be distinguished from any endogenously produced, non-labeled metabolite, providing a clear picture of the metabolic flux through that specific pathway. This information is crucial for building accurate pharmacokinetic models and for understanding how factors like drug-drug interactions or genetic polymorphisms in drug transporters might affect the drug's disposition.
Table 2: Experimental Systems for Metabolic Flux Analysis
| System | Application | Key Information Gained |
|---|---|---|
| Suspended Hepatocytes | Studying intrinsic metabolic and transport rates. | Rate of glucuronide formation and efflux. |
| Liver Slices | Preserves tissue architecture for more physiologically relevant data. | Spatially resolved metabolic activity. |
Reference Standard for Quality Control and Analytical Method Validation in Drug Development Research
The role of a well-characterized reference standard is paramount in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. synzeal.comtlcstandards.com this compound serves as such a standard for various analytical and quality control purposes.
During drug development and manufacturing, it is essential to monitor not only the active pharmaceutical ingredient (API) but also its significant metabolites and potential impurities. synzeal.com Chemical suppliers produce this compound as a high-purity reference material. chromatoscientific.comsynzeal.comsynzeal.com These standards are used for:
Method Validation: To confirm that an analytical method is accurate, precise, specific, and robust for the quantification of the silodosin glucuronide metabolite.
Quality Control (QC): As a QC sample during routine analysis of study samples to ensure the ongoing validity of the analytical results.
Impurity Profiling: To identify and quantify the glucuronide metabolite if it is considered an impurity in the final drug product or arises during stability studies.
Regulatory Submissions: To provide regulatory agencies with a well-documented standard against which the identity and purity of the metabolite can be confirmed.
The availability of this deuterated standard supports the entire lifecycle of the drug, from early research and development through to commercial production and post-market surveillance.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Silodosin |
| Silodosin-d4 |
| Silodosin β-D-Glucuronide |
| This compound |
| Acetonitrile |
| Ammonium Formate |
Future Research Directions and Emerging Paradigms
Integration with Systems Biology and Omics Approaches for Comprehensive Metabolic Mapping
Systems biology, combined with "omics" technologies, offers a holistic view of the metabolic processes involving silodosin (B1681671) and its glucuronide metabolite. Instead of studying metabolic pathways in isolation, these approaches map the complex interplay of various biological molecules.
Recent research highlights the power of untargeted metabolomics in understanding the broader physiological impact of silodosin administration. nih.gov An untargeted metabolomics study using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) on plasma from silodosin-treated rats identified significant changes in various metabolites. nih.gov This approach provides a comprehensive "fingerprint" of the metabolic shifts induced by the drug, extending beyond its primary metabolic pathway. nih.govnih.gov
| Metabolite | Metabolic Pathway Implicated |
|---|---|
| 17-β-estradiol | Steroid Hormone Biosynthesis |
| Taurocholic acid | Bile Acid Biosynthesis |
| L-kynurenine | Tryptophan Metabolism |
| N-formylkynurenine | Tryptophan Metabolism |
| D-glutamine | Glutamate Metabolism |
| L-arginine | Arginine and Proline Metabolism |
| Prostaglandin H2 & G2 | Arachidonic Acid Metabolism |
| 15-keto-prostaglandin E2 | Arachidonic Acid Metabolism |
| Calcidiol | Vitamin D Metabolism |
| Thromboxane A2 | Arachidonic Acid Metabolism |
| 5'-methylthioadenosine | Methionine Metabolism |
| L-methionine | Methionine Metabolism |
| S-adenosylmethionine | Methionine Metabolism |
Furthermore, the concept of the "glucuronidome"—the complete set of glucuronidated metabolites in a biological system—is gaining traction. nih.gov Untargeted LC-MS/MS metabolomics combined with pattern-filtering data analysis allows for the comprehensive mapping of these glucuronides. nih.gov This approach can reveal how factors like the gut microbiome influence the host's glucuronidation patterns, providing deeper insights into the dynamic relationship between host and bacterial biotransformation activities. nih.gov Such multiomics strategies are crucial for building a complete map of silodosin metabolism and its systemic effects. mdpi.com
Advancements in High-Throughput Screening of UGT Substrates and Inhibitors
The primary enzyme responsible for the formation of silodosin glucuronide is UDP-glucuronosyltransferase 2B7 (UGT2B7). wikipedia.orgdrugbank.comcaymanchem.com Advancements in high-throughput screening (HTS) are critical for identifying other potential substrates or inhibitors of this enzyme, which could lead to drug-drug interactions with silodosin.
HTS technologies enable the rapid testing of large compound libraries to discover novel substrates and inhibitors for UGT enzymes. nih.gov However, applying HTS to UGTs presents challenges due to the enzymes' poor stability, broad substrate specificity, and difficulties in obtaining purified individual isoforms. nih.gov Despite these hurdles, the development of reliable UGT assays is a growing research area, essential for understanding the clinical and pharmacological relevance of the UGT enzyme family. nih.gov
Genetic polymorphism studies underscore the importance of UGT2B7 in silodosin's metabolism. Research on healthy Chinese volunteers demonstrated that genetic variations in the UGT2B7 gene significantly affect silodosin's pharmacokinetic profile. nih.gov
| UGT2B7 Genotype | Change in Elimination Half-Life (t1/2) vs. 1/1 | Change in Area Under the Curve (AUC0-∞) vs. 1/1 |
|---|---|---|
| 1/2 | +27.1% | +37.9% |
| 2/2 | +22.7% | +25.2% |
These findings indicate that individuals with certain UGT2B7 variants metabolize silodosin more slowly, leading to increased drug exposure. nih.gov Future HTS campaigns can leverage such data to screen for compounds that might inhibit UGT2B7, helping to predict and avoid adverse drug interactions with silodosin.
Computational Modeling and In Silico Predictions of Glucuronidation
Computational, or in silico, modeling provides a powerful, cost-effective alternative to traditional lab-based experiments for predicting drug metabolism. nih.gov These methods are increasingly being applied to forecast the glucuronidation of drug candidates like silodosin. nih.govpatheon.com
Various in silico approaches are being developed to predict which sites on a molecule are susceptible to UGT-mediated metabolism. researchgate.net These models use techniques ranging from quantitative structure-activity relationships (QSAR) to more advanced machine learning and graph neural networks. researchgate.netnih.gov The goal is to create generalizable models that can accurately predict the metabolic fate of new chemical entities. nih.gov
For silodosin, in silico tools can be used to:
Predict Sites of Metabolism: Identify the primary sites for glucuronidation on the silodosin molecule, confirming the known role of UGT2B7. drugbank.comcaymanchem.com
Model Enzyme-Substrate Interactions: Use molecular docking to simulate the interaction between silodosin and the active site of UGT enzymes, providing insights into substrate specificity.
Forecast Pharmacokinetics: Integrate predicted metabolic rates into pharmacokinetic models to simulate how the drug and its glucuronide metabolite will behave in the body. patheon.com
While these computational techniques have been successfully applied to cytochrome P450 (CYP) enzyme metabolism, their application to UGTs has proven more complex. nih.gov However, as algorithms improve and more data becomes available, in silico predictions for glucuronidation are expected to become increasingly accurate and integral to the drug development process. patheon.com
Development of Novel Analytical Technologies for Complex Glucuronide Mixtures
The accurate detection and quantification of Silodosin-d4 β-D-Glucuronide Sodium Salt within complex biological matrices (like plasma or urine) requires sophisticated analytical technologies. The labeled "-d4" (deuterium) form of the metabolite is specifically designed for use as an internal standard in mass spectrometry-based assays, improving analytical accuracy. pharmaffiliates.comaquigenbio.com
Modern analytical chemistry has moved beyond older methods that required hydrolysis of the glucuronide bond. scispace.com Today, direct measurement is possible using advanced techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug metabolites. scispace.com Highly selective and sensitive triple quadrupole instruments allow for the direct measurement of glucuronides without prior de-conjugation, leading to quicker and more accurate results. scispace.comnih.gov
High-Resolution Accurate-Mass Mass Spectrometry (HRAM-MS): Techniques like HRAM-MSn enable the untargeted identification of glucuronides in complex mixtures. By searching for the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da), researchers can screen samples for a wide range of glucuronidated compounds. nih.gov
Chemical Isotope Labeling: This strategy involves derivatizing glucuronides with an isotopic tag. This improves detection by mass spectrometry and allows for more confident and comprehensive profiling of the entire "glucuronidome" in a biological sample. acs.org
Advanced NMR Techniques: Novel methods using 19F NMR spectroscopy have been proposed for detecting glucuronidase activity. By using a fluorinated substrate, scientists can monitor the release of the fluorinated aglycone, which is useful in challenging samples like soil or colored liquids where traditional methods fail. rsc.org
These evolving analytical technologies are crucial for pharmacokinetic studies, metabolomics research, and ensuring the precise quantification of this compound in various research settings.
Q & A
Q. What chromatographic conditions are optimal for separating Silodosin-d4 β-D-Glucuronide Sodium Salt from its parent compound in plasma samples?
A mobile phase of methanol, acetonitrile, and 10 mM ammonium acetate (50:20:30 v/v/v) paired with a Cosmicsil Adze C18 column (4.6×100 mm, 3 µm) achieves baseline separation. Retention times for silodosin-d4 and its glucuronide metabolite are 3.04 and 1.01 minutes, respectively, enabling rapid analysis within a 4-minute run time .
Q. What internal standards are validated for simultaneous quantification of Silodosin and its glucuronide metabolite?
Stable isotope-labeled analogs (silodosin-d4 and silodosin β-D-glucuronide-d4) are used as internal standards. These deuterated compounds minimize matrix effects and improve precision, with inter-day variability reduced to <10% across a calibration range of 0.5–500 ng/mL in human plasma .
Q. How is method sensitivity validated for detecting Silodosin-d4 β-D-Glucuronide in pharmacokinetic studies?
The lower limit of quantification (LLOQ) is established at 0.5 ng/mL, with signal-to-noise ratios >10. Intra-day accuracy (85–115%) and precision (CV <15%) are confirmed across six replicates at LLOQ, low, medium, and high quality control levels .
Q. What extraction techniques maximize recovery of Silodosin-d4 β-D-Glucuronide from biological matrices?
Protein precipitation using ice-cold acetonitrile (1:3 v/v plasma:solvent) achieves >85% recovery. Centrifugation at 14,000×g for 10 minutes, followed by supernatant dilution with 10 mM ammonium acetate, minimizes phospholipid interference in electrospray ionization .
Q. What quality controls ensure batch-to-batch consistency in deuterated glucuronide standards?
Certificates of Analysis (CoA) must report isotopic purity (>98% d4), HPLC purity (>95%), and residual solvents (e.g., <0.1% DMF). Accelerated stability studies (40°C/75% RH for 6 months) confirm <2% degradation under recommended storage (-20°C) .
Advanced Research Questions
Q. How can researchers mitigate matrix effects during LC-MS/MS quantification of Silodosin-d4 β-D-Glucuronide?
Isotope-labeled internal standards (e.g., silodosin-d4) normalize ion suppression/enhancement caused by plasma components. This approach improves recovery rates and reduces inter-day precision to <15%, validated through post-column infusion experiments .
Q. What strategies resolve discrepancies in glucuronide stability between in vitro and in vivo models?
Comparative studies using cofactor-supplemented MetMax cryopreserved hepatocytes (simulating phase II metabolism) alongside plasma stability assays identify pH-dependent hydrolysis as a key factor. Parallel incubations in simulated intestinal fluid (pH 6.8) confirm matrix-specific instability, distinguishing enzymatic vs. non-enzymatic degradation .
Q. How do researchers differentiate isobaric glucuronide isomers (e.g., O- vs. N-glucuronides)?
High-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) at 35 eV identifies diagnostic fragments: O-glucuronides show a neutral loss of 176 Da (C₆H₈O₆), while N-glucuronides retain the glucuronic acid moiety. Nuclear Overhauser effect (NOE) NMR further confirms linkage positions .
Q. What in vitro systems best replicate hepatic glucuronidation pathways for kinetic studies?
Permeabilized MetMax human hepatocytes supplemented with UDP-glucuronic acid (2 mM) maintain >80% UDP-glucuronosyltransferase activity post-thaw. Time-course analyses (0–120 min) at 1 µM substrate concentration show linear metabolite formation (R² >0.98) without cofactor depletion .
Q. How can researchers model inter-individual variability in Silodosin-d4 β-D-Glucuronide pharmacokinetics?
Population pharmacokinetic (PopPK) modeling integrates covariates like UGT1A1 genotype and renal function. Non-linear mixed-effects modeling (NONMEM) identifies creatinine clearance as the primary driver of AUC variability (p <0.001), validated by bootstrap resampling (n=500) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
